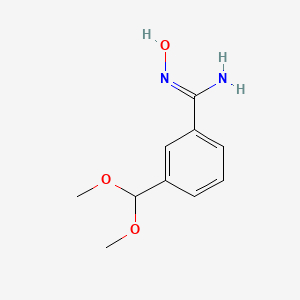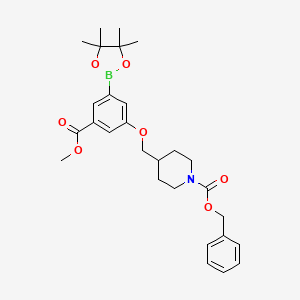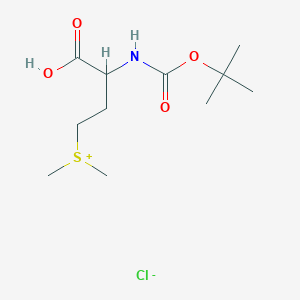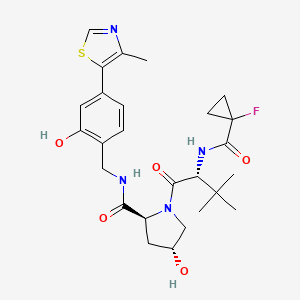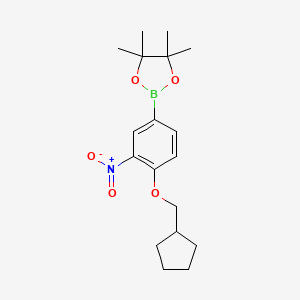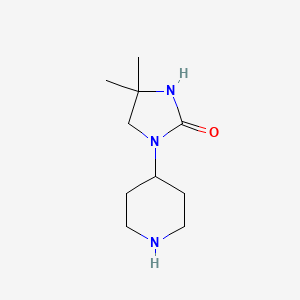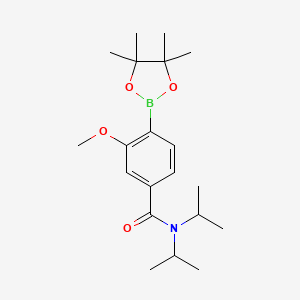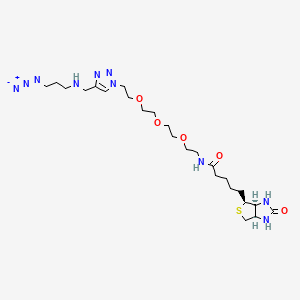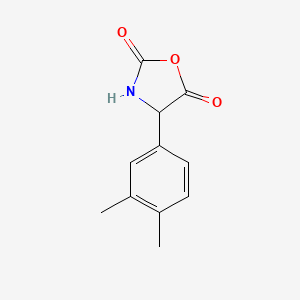
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3,4-dimethylphenyl group. This compound is part of the oxazolidinedione family, which is known for its diverse applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dimethylphenylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly as anticonvulsants and anti-inflammatory agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
作用机制
The mechanism of action of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or seizure control. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and functional groups.
Isoxazolidines: Similar in structure but contain an additional nitrogen atom in the ring.
Thiazolidinediones: Contain a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethylphenyl group enhances its stability and bioactivity compared to other oxazolidinediones .
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-8(5-7(6)2)9-10(13)15-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
InChI 键 |
QSVBHPRGVOQNJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(=O)OC(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


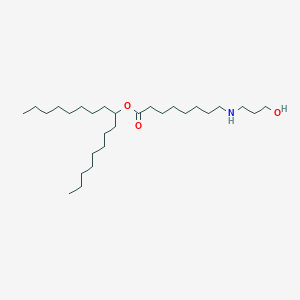
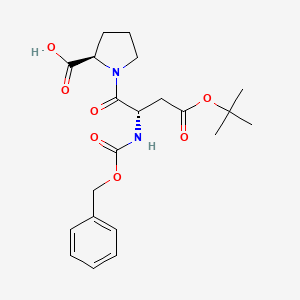
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
